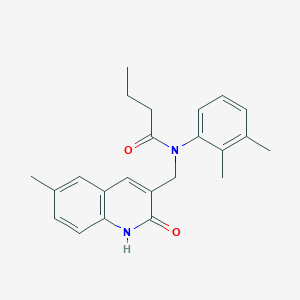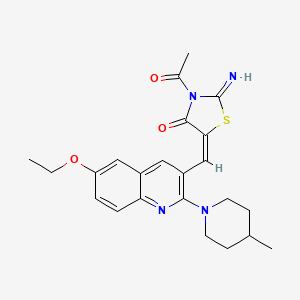![molecular formula C26H26N2O2 B7703221 methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. MPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the binding of the compound to the zinc ion present in the active site of carbonic anhydrase II. This binding prevents the hydration of carbon dioxide to bicarbonate ions and protons, leading to a decrease in the activity of the enzyme. The inhibition of carbonic anhydrase II by this compound has been found to be reversible and can be overcome by the addition of excess bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase II, this compound has been shown to have anti-inflammatory, anticonvulsant, and antitumor properties. The compound has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, this compound has some limitations. The compound is highly insoluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of this compound-based diagnostic tools for the detection of cancer and other diseases. Another area of research is the identification of new targets for this compound inhibition, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications in a range of therapeutic areas.
Synthesemethoden
The synthesis of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the reaction of 4-[(2-methylphenyl)sulfamoyl]phenol with methyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes play a crucial role in a range of physiological processes, including acid-base balance, respiration, and bone resorption.
This compound has been found to inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis. This compound has also been used in the development of diagnostic tools for the detection of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(3-methylbenzoyl)-N-(1-phenylethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-8-6-11-23(16-18)26(30)28-15-7-12-21-17-22(13-14-24(21)28)25(29)27-19(2)20-9-4-3-5-10-20/h3-6,8-11,13-14,16-17,19H,7,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZTEIYHSILJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
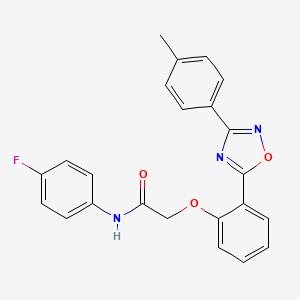
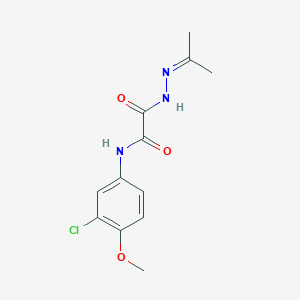
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
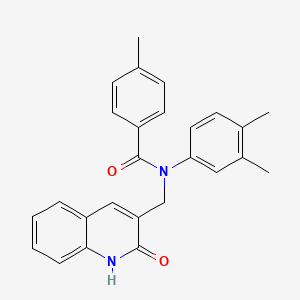
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
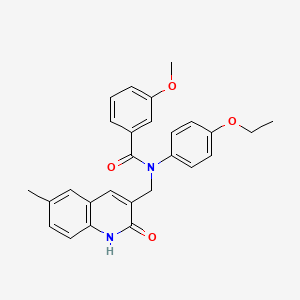
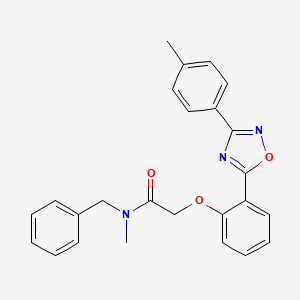
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
